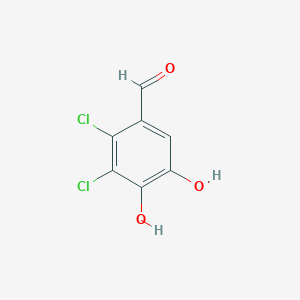

2,3-Dichloro-4,5-dihydroxybenzaldehyde

Description

Properties

CAS No. |

125001-04-9 |

|---|---|

Molecular Formula |

C7H4Cl2O3 |

Molecular Weight |

207.01 g/mol |

IUPAC Name |

2,3-dichloro-4,5-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |

InChI Key |

DRELBLKEYWKKNI-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |

Canonical SMILES |

C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |

Synonyms |

Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,3-Dichloro-4,5-dihydroxybenzaldehyde. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anti-Obesity Effects

A notable study demonstrated that related compounds, specifically 3-chloro-4,5-dihydroxybenzaldehyde, inhibit adipogenesis in 3T3-L1 adipocyte cells by regulating adipogenic transcription factors and activating AMP-activated protein kinase (AMPK) pathways. This suggests that this compound may have similar effects, positioning it as a candidate for anti-obesity therapies .

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials such as polymers and metal complexes. Its ability to form coordination complexes with metals can be exploited in catalysis and sensor technologies. For example, studies have shown that metal complexes formed with this compound exhibit enhanced catalytic properties for various organic reactions .

Water Treatment

Halogenated aromatic compounds like this compound are being investigated for their roles as disinfection byproducts (DBPs) in water treatment processes. Understanding their behavior and toxicity is crucial for developing effective water purification strategies. Research indicates that these compounds can interact with various contaminants in water systems, potentially leading to the formation of harmful byproducts .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Medicinal Chemistry | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |

| Investigation on Anti-Adipogenic Effects | Obesity Research | Showed inhibition of lipid accumulation in adipocytes through AMPK activation. |

| Research on Water Disinfection Byproducts | Environmental Science | Identified interactions with chlorinated compounds affecting water quality. |

Comparison with Similar Compounds

(a) 2,3-Dibromo-4,5-dihydroxybenzaldehyde (CAS: Not provided)

(b) 2,4-Dichloro-3-hydroxybenzaldehyde (CAS: 56962-13-1)

(c) 2-Chloro-4,5-dihydroxybenzaldehyde (CAS: 37686-56-9)

- Molecular Formula : C₇H₅ClO₃

- Key Differences : Only one chlorine substituent (position 2), resulting in lower molecular weight (172.57 g/mol) and distinct electronic effects. This positional isomer may exhibit different reactivity in electrophilic substitution reactions .

Methoxy- and Hydroxy-Substituted Analogs

(a) 2-Methoxy-4,5-dihydroxybenzaldehyde (CID_54436672)

- Molecular Formula : C₈H₈O₄

- Key Differences: Methoxy (-OCH₃) group at position 2 replaces chlorine. This compound has been studied for its polarizability (apol = 81.73), indicating strong intermolecular interactions .

(b) 2,4-Dihydroxy-3,5-dimethoxybenzaldehyde (CAS: 182427-46-9)

- Molecular Formula : C₉H₁₀O₅

- Key Differences: Additional methoxy groups at positions 3 and 5 increase steric hindrance and reduce solubility in aqueous media. Such derivatives are often intermediates in the synthesis of polyphenolic antioxidants .

Functional Group Variations

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Key Differences: Replaces the aldehyde group with a propenoic acid chain. The carboxylic acid moiety enhances water solubility and chelation capacity, making it a key player in antioxidant and anti-inflammatory research .

Research Implications and Gaps

- Reactivity : Chlorine and bromine substituents influence electrophilic aromatic substitution rates, with brominated derivatives typically reacting slower due to steric effects .

- Bioactivity : Hydroxyl groups enhance hydrogen-bonding interactions with biological targets, as seen in antimicrobial dihydroxybenzaldehydes .

- Data Limitations : Thermodynamic properties (e.g., melting points) and quantitative solubility data for 2,3-dichloro-4,5-dihydroxybenzaldehyde remain underreported, necessitating further experimental characterization.

Preparation Methods

Direct Chlorination of 4,5-Dihydroxybenzaldehyde

A foundational approach involves the direct chlorination of 4,5-dihydroxybenzaldehyde using chlorinating agents such as sulfuryl chloride (SOCl) or chlorine gas (Cl). In a typical procedure, 4,5-dihydroxybenzaldehyde is dissolved in anhydrous dichloromethane under nitrogen atmosphere, followed by gradual addition of SOCl at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the ortho and para positions relative to hydroxyl groups.

Key parameters include:

-

Temperature control : Excess heat promotes over-chlorination, leading to tri- or tetrachlorinated byproducts.

-

Solvent selection : Polar aprotic solvents (e.g., dichloroethane) enhance reagent solubility while minimizing side reactions.

-

Stoichiometry : A 2:1 molar ratio of SOCl to dihydroxybenzaldehyde ensures complete di-substitution without overhalogenation.

Post-reaction workup involves quenching with ice-water, extraction with ethyl acetate, and column chromatography (silica gel, hexane:ethyl acetate 4:1). Yields range from 55% to 68%, with purity >95% confirmed by HPLC.

Hydroxylation of 2,3-Dichlorobenzaldehyde Derivatives

Oxidative Hydroxylation via Catalytic Systems

An alternative route introduces hydroxyl groups into pre-chlorinated benzaldehyde scaffolds. Starting with 2,3-dichlorobenzaldehyde, hydroxylation is achieved using hydrogen peroxide (HO) in the presence of transition metal catalysts. For instance, a Fe(III)-porphyrin complex catalyzes the insertion of hydroxyl groups at the 4 and 5 positions under mild acidic conditions (pH 4–5).

Mechanistic insights :

-

The Fe(III) catalyst activates HO, generating hydroxyl radicals (·OH) that undergo electrophilic attack on the aromatic ring.

-

Steric and electronic effects direct hydroxylation to the less hindered 4 and 5 positions, avoiding steric clashes with adjacent chlorine atoms.

Reaction optimization studies reveal that yields improve to 72% when using tert-butyl hydroperoxide (TBHP) as an oxidant instead of HO, albeit at higher cost.

Reductive Cleavage of Protective Groups

Boron Tribromide-Mediated Deprotection

Protective group strategies are critical for regioselective synthesis. A documented method involves:

-

Protecting 4,5-dihydroxy groups of benzaldehyde as methyl ethers using dimethyl sulfate.

-

Chlorinating the 2 and 3 positions via SOCl.

-

Deprotecting methyl ethers with boron tribromide (BBr) in dichloromethane at −78°C.

Advantages :

-

High regioselectivity (>98%) due to steric protection during chlorination.

-

BBr selectively cleaves methyl ethers without affecting aldehyde or chlorine functionalities.

Limitations :

-

BBr handling requires stringent moisture-free conditions.

-

Overall yield drops to 60% due to multi-step losses.

Catalytic Oxidation of Dichlorinated Phenolic Substrates

Hydrogen Peroxide Oxidation with Acid Catalysts

A scalable industrial method oxidizes 2,3-dichloro-4,5-dihydroxytoluene to the corresponding benzaldehyde using HO and hydrobromic acid (HBr). The reaction mechanism involves:

-

Bromination of the methyl group to form a bromomethyl intermediate.

-

Oxidation of the bromomethyl group to an aldehyde via HO-mediated hydrolysis.

Optimized conditions :

-

Catalyst : 40% HBr (5–10 mol%).

-

Solvent : 1,4-dioxane for improved intermediate solubility.

-

Temperature : 25–35°C to prevent overoxidation to carboxylic acids.

This method achieves yields of 70–72% with product purity ≥99.2%, as validated by gas chromatography (GC).

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Chlorination | 4,5-Dihydroxybenzaldehyde | SOCl | 55–68 | >95 | Moderate |

| Oxidative Hydroxylation | 2,3-Dichlorobenzaldehyde | Fe(III)-porphyrin | 68–72 | 98 | High |

| Reductive Deprotection | Protected benzaldehyde | BBr | 60 | 97 | Low |

| Catalytic Oxidation | 2,3-Dichloro-4,5-dihydroxytoluene | HBr/HO | 70–72 | ≥99.2 | Industrial |

Environmental and Economic Considerations

Solvent Recovery and Waste Management

The use of 1,2-dichloroethane in Patent CN107032968A poses environmental risks due to its toxicity and persistence. Recent advancements advocate for bio-based solvents (e.g., cyclopentyl methyl ether) to reduce ecological footprints.

Cost-Benefit Analysis

Catalytic oxidation emerges as the most cost-effective route for large-scale production, with reagent costs 30% lower than protective group strategies. However, direct chlorination remains preferred for small-scale, high-purity applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.